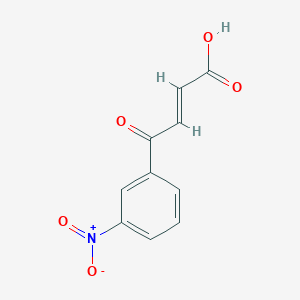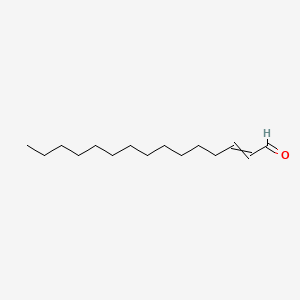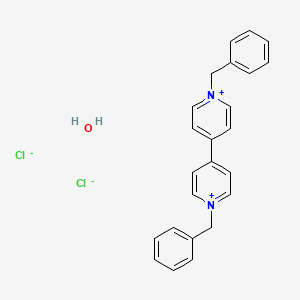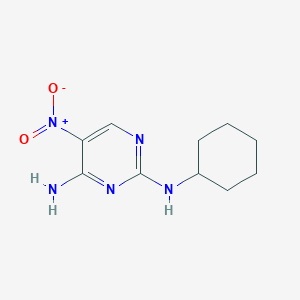![molecular formula C18H25NO2 B14165843 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate CAS No. 1212478-22-2](/img/structure/B14165843.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds. The N-phenylglycinate moiety adds to its complexity and potential reactivity, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylamine with phenylglycine derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the glycine ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The N-phenylglycinate moiety can interact with various biological molecules, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: Similar bicyclic structure but with an acetate group instead of N-phenylglycinate.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl butyrate: Another similar compound with a butyrate group.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl valerate: Contains a valerate group, showing similar reactivity and applications.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate stands out due to the presence of the N-phenylglycinate moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its analogs.
特性
CAS番号 |
1212478-22-2 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-anilinoacetate |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-9-10-18(17,3)15(11-13)21-16(20)12-19-14-7-5-4-6-8-14/h4-8,13,15,19H,9-12H2,1-3H3 |
InChIキー |
VWXHTADNWYJLIR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)CNC3=CC=CC=C3)C)C |
溶解性 |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)


![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)



![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)



